D-[UL-13C5]Xylose
Description
The Role of Stable Isotope Tracers in Contemporary Metabolic Investigations
Stable isotope tracers are non-radioactive isotopes that can be used to label molecules and track their metabolic fate within a biological system. maastrichtuniversity.nl These tracers, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), have become indispensable in physiological research for their ability to provide detailed, dynamic information about metabolic processes in vivo. physoc.org Unlike traditional methods that measure metabolite concentrations and provide only a snapshot, stable isotope tracing allows researchers to observe the flow of atoms through metabolic pathways, revealing the rates of production and consumption of key molecules. physoc.orgmdpi.com
The use of stable isotopes offers a safe and powerful method to study the metabolism of carbohydrates, fats, and proteins. maastrichtuniversity.nl By introducing a labeled molecule, or "tracer," into a system, scientists can distinguish it from the naturally occurring, unlabeled "tracee." maastrichtuniversity.nl This distinction is made possible by the difference in mass, which can be detected using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. physoc.orgnih.gov This methodology has been instrumental in advancing our understanding of metabolic regulation in various contexts, including growth, development, and disease. physoc.org
D-[UL-13C5]Xylose as a Probing Molecule for Carbon Flux Analysis in Biological Systems
This compound is a specialized stable isotope tracer where all five carbon atoms in the xylose molecule are replaced with the heavier ¹³C isotope. This "uniformly labeled" (UL) tracer is particularly valuable for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell. mdpi.comnih.gov When this compound is introduced as a carbon source, the labeled carbons are incorporated into various downstream metabolites. By analyzing the distribution of these ¹³C atoms in key metabolic products, researchers can deduce the activity of different metabolic pathways. mdpi.com
One of the primary applications of this compound is in studying the metabolism of pentose (B10789219) sugars, which are abundant in lignocellulosic biomass. researchgate.net Understanding how microorganisms metabolize xylose is crucial for developing efficient strategies for biofuel and biochemical production. medchemexpress.com For instance, studies using ¹³C-labeled xylose have helped to identify metabolic bottlenecks and engineer microbial strains with improved xylose utilization capabilities. vanderbilt.edu
A key metabolic route for xylose is the pentose phosphate (B84403) pathway (PPP), which plays a vital role in generating precursors for nucleotide biosynthesis and maintaining cellular redox balance. researchgate.netmdpi.com Research using this compound has provided insights into the activity of the PPP and its connection to other central metabolic pathways like the tricarboxylic acid (TCA) cycle. mdpi.com
Research Findings from a Study on Xanthomonas oryzae
A study investigating the central carbon metabolism of the plant pathogen Xanthomonas oryzae utilized this compound to map its metabolic pathways. The researchers fed the bacteria a medium containing 40% [¹³C₅] xylose and analyzed the incorporation of ¹³C into proteinogenic amino acids. The labeling patterns of these amino acids provided a retro-biosynthetic report on the activity of various metabolic pathways. mdpi.com
The results demonstrated significant ¹³C incorporation in amino acids synthesized from PPP intermediates, such as histidine, phenylalanine, and tyrosine, confirming the high activity of this pathway. mdpi.com The study also revealed labeling in amino acids derived from the TCA cycle, indicating the flow of carbon from xylose through central metabolism. mdpi.com The table below summarizes the average ¹³C incorporation in representative amino acids from this study.
| Amino Acid | Metabolic Precursor Pathway | Average 13C Incorporation (%) from [UL-13C5]Xylose |
|---|---|---|
| Histidine | Pentose Phosphate Pathway | 30.63 |
| Phenylalanine | Pentose Phosphate Pathway/Shikimate Pathway | 29.94 |
| Tyrosine | Pentose Phosphate Pathway/Shikimate Pathway | 29.76 |
| Alanine | Glycolysis | 27.88 |
| Valine | Glycolysis | 27.65 |
| Glycine | Glycolysis/Serine Synthesis | 28.46 |
| Serine | Glycolysis | 28.53 |
| Aspartate | TCA Cycle | 15.54 |
| Glutamate | TCA Cycle | 10.37 |
Data sourced from a study on Xanthomonas oryzae fed with 40% [¹³C₅] xylose. mdpi.com
These findings illustrate the power of this compound as a probing molecule. The differential labeling of amino acids clearly delineates the carbon flux through distinct metabolic routes, providing a detailed picture of cellular metabolism. mdpi.com Such detailed analyses are crucial for a variety of research applications, from understanding disease states to metabolic engineering. mdpi.comvanderbilt.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
(3R,4S,5R)-(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
SRBFZHDQGSBBOR-DEQZYICDSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Methodological Frameworks for D Ul 13c5 Xylose Tracing Studies
Principles of Stable Isotope Labeling Metabolomics with D-[UL-13C5]Xylose
Stable isotope labeling metabolomics with this compound relies on the principle that the labeled xylose is taken up by cells and metabolized through various pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP). osti.gov As the uniformly labeled five-carbon backbone of xylose is processed, the ¹³C atoms are distributed into a range of intermediary and end-product metabolites. researchgate.net Analytical techniques can then distinguish these ¹³C-labeled molecules from their unlabeled counterparts, allowing for the quantification of their relative abundances. buchem.com This information is crucial for understanding how cells utilize xylose and how metabolic networks are structured and regulated. oup.com
Experimental Design for 13C-Tracer Incorporation
The design of a ¹³C tracer experiment is critical for obtaining meaningful data and requires careful consideration of several factors to ensure the analytical results are sensitive to the metabolic fluxes of interest. researchgate.net A primary consideration is the selection of the appropriate isotopic tracer. nih.gov In the case of studying xylose metabolism, this compound, where all five carbon atoms are ¹³C, is often an ideal choice as it provides a strong and distinct isotopic signature that can be traced through complex metabolic networks. osti.gov
The experimental setup must also account for the biological system being studied, whether it be microbial, plant, or mammalian cells. springernature.com For instance, when studying microbial cultures, it may be necessary to grow cells on a mixture of carbon sources, such as glucose and xylose, to investigate substrate preference and co-metabolism. nih.gov In such cases, using a combination of labeled and unlabeled sugars, like ¹³C-labeled xylose and unlabeled glucose, can reveal the relative contributions of each substrate to various metabolic pathways. osti.gov The duration of the labeling experiment is another crucial parameter, as it needs to be long enough to allow for the incorporation of the tracer into the metabolites of interest and for the system to approach an isotopic steady state. nih.govscribd.com
Key Considerations in ¹³C-Tracer Experimental Design:
| Factor | Description |
| Tracer Selection | The choice of isotopically labeled substrate (e.g., this compound) is fundamental and depends on the specific metabolic pathways under investigation. nih.gov |
| Biological System | The experimental design must be tailored to the specific organism or cell type, considering its unique metabolic characteristics. springernature.com |
| Culture Conditions | Factors such as the composition of the growth medium, including the presence of multiple carbon sources, can significantly influence metabolic fluxes. nih.govdiva-portal.org |
| Labeling Duration | The time allowed for tracer incorporation must be sufficient to achieve a detectable and ideally stable level of labeling in the target metabolites. nih.govscribd.com |
| Control Groups | Appropriate control experiments, such as using unlabeled substrates, are essential for data interpretation and to account for natural isotopic abundances. |
Substrate Delivery and Maintaining Isotopic Steady State
Effective delivery of the this compound substrate to the cells is paramount for a successful tracing study. In cell culture experiments, this typically involves adding the labeled xylose to the growth medium. nih.gov It is important to ensure that the substrate is readily available to the cells and that its concentration is maintained at a level that supports the desired metabolic activity without causing unintended effects.
A key concept in tracer-based metabolomics is the attainment of an isotopic steady state. oup.comnih.gov This is the point at which the isotopic enrichment of a metabolite becomes constant over time, indicating that the rate of its synthesis from the labeled precursor is balanced by its turnover. nih.gov Reaching isotopic steady state is crucial for many types of metabolic flux analysis, as it simplifies the mathematical models used to calculate fluxes. scribd.com The time required to reach this state varies depending on the metabolite, the fluxes leading to it, and the sizes of the intermediate metabolite pools. nih.gov For example, intermediates in rapid pathways like glycolysis may reach isotopic steady state within minutes, while those in slower pathways like the TCA cycle can take several hours. nih.gov It is important to note that metabolic steady state (where metabolite concentrations are constant) and isotopic steady state are distinct concepts. nih.gov
Sample Preparation and Metabolite Extraction for Isotopic Analysis
Proper sample preparation is a critical step to ensure the accurate measurement of isotopic enrichment. uab.edu The primary goals are to rapidly halt all metabolic activity (quenching) to preserve a snapshot of the metabolic state and to efficiently extract the metabolites of interest. wiley-vch.de Quenching is often achieved by rapidly exposing the cells to a cold solvent, such as methanol (B129727) cooled to -40°C. wiley-vch.de
Following quenching, metabolites are extracted from the cells. Common extraction methods include using boiling ethanol (B145695) or a chloroform-methanol-water mixture. wiley-vch.denih.gov The choice of extraction solvent depends on the polarity of the target metabolites. For broad metabolome coverage, a two-phase extraction using a mixture of polar and non-polar solvents is often employed. uab.edu It is also crucial to minimize metabolite degradation and enzymatic activity during this process. wiley-vch.de The use of internal standards, particularly isotopically labeled compounds, is highly recommended to control for variability in extraction efficiency and analytical performance. uab.eduuab.edu For instance, adding a known amount of a ¹³C-labeled compound not expected to be found in the sample can help normalize the data. uab.edu
Advanced Analytical Techniques for 13C Enrichment Measurement
Once metabolites are extracted, sophisticated analytical techniques are required to separate them and measure the incorporation of ¹³C. The two most prominent methods for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). oup.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution Analysis of Proteinogenic Amino Acids and Metabolites
GC-MS is a highly sensitive and well-established technique for analyzing the labeling patterns of metabolites, particularly proteinogenic amino acids. springernature.comnih.gov This method offers high separation efficiency, which is crucial for distinguishing between structurally similar compounds. researchgate.net Before analysis by GC-MS, non-volatile metabolites like amino acids and organic acids must be chemically modified (derivatized) to make them volatile. researchgate.netmdpi.com A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). acs.org
In the mass spectrometer, the derivatized molecules are ionized, typically by electron impact, which causes them to fragment in predictable ways. nih.gov The resulting mass spectrum contains a series of ion clusters, and the distribution of masses within each cluster (the mass isotopomer distribution, or MID) reveals the number of ¹³C atoms incorporated into the molecule or its fragments. researchgate.netnih.gov By analyzing the MIDs of different fragments of the same amino acid, detailed information about the positional labeling of the carbon skeleton can be inferred, providing valuable constraints for metabolic flux analysis. nih.gov
Example of GC-MS Data for Amino Acid Analysis:
| Amino Acid Fragment | Description | Information Gained |
| [M-57] | A fragment of a TBDMS-derivatized amino acid that often contains the entire carbon backbone. researchgate.net | Provides the overall ¹³C enrichment of the amino acid. |
| [M-159] | A fragment that has lost the α-carboxyl group. | Reveals the labeling pattern of the remaining carbon atoms. |
| Specific Fragments | Other fragments that are characteristic of individual amino acids. | Can provide positional isotopic information. |
Liquid Chromatography-Mass Spectrometry (LC-MS) in Quantitative Metabolomics and Isotope Tracing
LC-MS has emerged as a powerful and versatile platform for quantitative metabolomics and isotope tracing studies. oup.comnih.gov A key advantage of LC-MS is its ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. nih.gov This makes it particularly well-suited for the analysis of polar metabolites involved in central carbon metabolism. nih.gov Different LC techniques, such as hydrophilic interaction liquid chromatography (HILIC) and ion-pair chromatography, can be employed to achieve separation of various classes of metabolites. nih.gov
Coupled to a mass spectrometer, LC provides a continuous stream of separated analytes that are then ionized and their mass-to-charge ratios measured. High-resolution mass spectrometers are particularly valuable as they can accurately determine the mass of intact metabolite ions, allowing for the clear resolution of different isotopologues (molecules that differ only in their isotopic composition). acs.org LC-MS/MS, or tandem mass spectrometry, provides an additional layer of specificity by fragmenting a selected precursor ion and analyzing the resulting product ions, which can aid in both identification and quantification. plos.org The high sensitivity and selectivity of modern LC-MS systems enable the detection and quantification of low-abundance metabolites and their isotopologues, providing a comprehensive view of metabolic fluxes. nih.gov
Comparison of Analytical Techniques for ¹³C Tracing:
| Technique | Advantages | Disadvantages |
| GC-MS | High chromatographic resolution, extensive spectral libraries, provides detailed fragmentation patterns for isotopomer analysis. oup.comnih.gov | Requires derivatization, may not be suitable for thermally labile compounds. mdpi.com |
| LC-MS | Applicable to a wider range of compounds without derivatization, softer ionization techniques preserve the molecular ion. nih.gov | Chromatographic separation can be more challenging for some isomers, matrix effects can be more pronounced. uab.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Labeling Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for identifying and quantifying metabolites in complex biological samples. nih.gov In the context of this compound tracing studies, NMR is indispensable for determining the extent and position of 13C labeling in various metabolites. The uniform labeling of all five carbon atoms in the xylose molecule allows researchers to track the distribution of these carbon atoms through various metabolic pathways.
One of the key advantages of NMR is its ability to provide detailed information about the specific positions of isotopic labels within a molecule. nih.gov This is crucial for distinguishing between different metabolic routes. For instance, by analyzing the 13C-13C and 13C-1H coupling patterns in the NMR spectra of downstream metabolites, it is possible to elucidate the specific enzymatic reactions that have occurred. Techniques such as 1D and 2D 13C NMR, as well as heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve complex spectra and precisely map the isotopic enrichment. nih.gov While the low natural abundance of 13C can limit sensitivity, the use of uniformly labeled substrates like this compound significantly enhances the signal, making these detailed analyses feasible. nih.gov
Recent advancements in NMR methodology, such as the development of new pulse sequences like isotope-edited total correlation spectroscopy (ITOCSY), further improve the ability to measure 13C enrichment with high accuracy and low technical error, even for low-concentration metabolites. nih.gov These methods allow for the separation of spectra from 12C- and 13C-containing molecules, facilitating direct comparison and quantification. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Carbon Isotope Profiling
The principle of IRMS involves the complete combustion of the sample to convert all organic carbon into CO2 gas. fmach.it This gas is then introduced into the mass spectrometer, which separates the different isotopologues of CO2 (e.g., 12CO2 and 13CO2) based on their mass-to-charge ratio. fmach.it The instrument then measures the ratio of these isotopologues with very high precision. thermofisher.com
| Technique | Primary Application in this compound Studies | Type of Data Generated | Key Advantage |
|---|---|---|---|
| NMR Spectroscopy | Positional labeling analysis of metabolites | Isotopomer distribution, positional enrichment | Provides detailed information on metabolic pathways |
| IRMS | Bulk carbon isotope profiling | Overall 13C enrichment in biomass or CO2 | High precision and sensitivity for bulk isotope ratios |
Computational Approaches for 13C-Metabolic Flux Analysis (13C-MFA)
Development of Stoichiometric Models for Carbon Flux Mapping
A cornerstone of 13C-Metabolic Flux Analysis (13C-MFA) is the development of a comprehensive stoichiometric model of the organism's central carbon metabolism. This model is a mathematical representation of the metabolic network, consisting of a set of biochemical reactions and their corresponding stoichiometries. For studies involving this compound, the model must include all relevant pathways for xylose uptake and metabolism, such as the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle. nih.govnih.gov
The model serves as a framework for mapping the flow of carbon atoms from the labeled xylose to various downstream metabolites. It accounts for the atom-level transitions for each reaction, which is essential for simulating the expected labeling patterns of metabolites for a given set of metabolic fluxes. The accuracy of the 13C-MFA results is highly dependent on the completeness and correctness of the stoichiometric model. Therefore, significant effort is dedicated to curating these models from genomic and biochemical literature, and refining them based on experimental observations.
Algorithms for Flux Estimation and Statistical Validation
Once a stoichiometric model is established and experimental data on isotopic labeling (from NMR or MS) are obtained, computational algorithms are used to estimate the intracellular metabolic fluxes. nih.gov These algorithms aim to find the set of fluxes that best explains the measured isotopic labeling patterns. This is typically achieved by minimizing the difference between the experimentally measured labeling data and the labeling patterns predicted by the model.
Several software packages and algorithms have been developed for this purpose, often employing iterative methods to solve this complex, non-linear optimization problem. The output of these algorithms is a detailed flux map, quantifying the rate of each reaction in the metabolic network.
A critical component of 13C-MFA is the statistical validation of the estimated fluxes. This involves assessing the goodness-of-fit of the model to the data and calculating confidence intervals for the estimated flux values. plos.org This statistical analysis helps to determine the reliability of the flux estimates and to identify potential inconsistencies between the model and the experimental data, which may point to missing or incorrect reactions in the stoichiometric model. plos.org Validation-based model selection methods are increasingly used to improve the robustness of flux estimations by using independent datasets to evaluate and refine the metabolic model. plos.org
Integration of Isotopic Data with Systems Biology Models
The integration of 13C-MFA data with other high-throughput 'omics' data (e.g., transcriptomics, proteomics, metabolomics) within a systems biology framework provides a more holistic understanding of cellular metabolism. By combining flux data with information on gene expression and enzyme levels, researchers can uncover regulatory mechanisms that control metabolic pathway utilization.
For instance, in studies of xylose fermentation by engineered yeast, integrating 13C-MFA with metabolomics has revealed bottlenecks in glycolysis and highlighted the impact of carbon catabolite repression on xylose utilization. nih.gov This integrated approach allows for the identification of key genetic targets for metabolic engineering to improve the efficiency of biofuel production from lignocellulosic biomass. The elevated fluxes of the TCA cycle observed in some engineered strains, for example, point to an increased energy demand for cell maintenance when utilizing xylose. nih.gov These systems-level models are crucial for guiding the rational design of microbial cell factories for the production of valuable chemicals from renewable resources like xylose.
| Computational Approach | Purpose | Input Data | Output |
|---|---|---|---|
| Stoichiometric Modeling | Define the metabolic network and atom transitions | Genomic and biochemical information | A mathematical representation of metabolism |
| Flux Estimation Algorithms | Quantify the rates of metabolic reactions | Isotopic labeling data and the stoichiometric model | A detailed metabolic flux map |
| Systems Biology Integration | Understand the regulation and limitations of metabolism | Flux data, 'omics' data (transcriptomics, proteomics) | Comprehensive models for metabolic engineering |
Applications of D Ul 13c5 Xylose in Investigating Carbon Metabolism and Pathways
Elucidation of Xylose Catabolic and Anabolic Pathways in Microorganisms
D-[UL-13C5]Xylose is instrumental in delineating the activity of different xylose catabolic pathways and their connections to central carbon metabolism. By tracking the distribution of the ¹³C label in various intracellular metabolites, researchers can quantify the flux through competing and interconnected pathways.
Microorganisms primarily utilize two distinct pathways to initiate xylose catabolism: the xylose isomerase pathway and the xylose oxidoreductase pathway. wikipedia.org
Xylose Isomerase (XI) Pathway: Found predominantly in bacteria, this pathway uses the enzyme xylose isomerase to directly convert D-xylose into D-xylulose. wikipedia.orgnih.gov This conversion does not require any cofactors.
Xylose Oxidoreductase (XR-XDH) Pathway: Common in yeasts and fungi, this two-step pathway first reduces D-xylose to xylitol (B92547) using xylose reductase (XR), a reaction that typically consumes NADPH. nih.govnih.gov Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH), which uses NAD⁺ as a cofactor. nih.govnih.gov
By supplying this compound as the sole carbon source and analyzing the ¹³C labeling patterns in downstream metabolites like xylulose, xylitol, and intermediates of the pentose (B10789219) phosphate (B84403) pathway, researchers can determine the in vivo activity of each pathway. For example, the detection of significant pools of ¹³C-labeled xylitol is a clear indicator of a functional oxidoreductase pathway. nih.gov ¹³C-MFA studies have been crucial in comparing engineered yeast strains that express either the bacterial xylose isomerase or the fungal oxidoreductase pathway, revealing the distinct metabolic consequences of each strategy. nih.govresearchgate.net
Regardless of the initial catabolic route, the resulting D-xylulose is phosphorylated to D-xylulose-5-phosphate, which then enters the central pentose phosphate pathway (PPP). nih.gov The PPP is a critical hub that links pentose catabolism with glycolysis and provides essential precursors for biosynthesis. It consists of an oxidative branch that produces NADPH and a non-oxidative branch that interconverts various sugar phosphates.
Metabolic flux analysis using this compound has provided detailed insights into the operation of the PPP during xylose metabolism. In a study of a xylose-consuming Saccharomyces cerevisiae strain engineered with the xylose isomerase pathway, ¹³C-MFA revealed that the flux through the non-oxidative PPP was substantially higher compared to when glucose was the carbon source. nih.govnih.gov Conversely, the flux through the oxidative PPP was very low. nih.govnih.gov This is because the direct isomerization of xylose to xylulose bypasses the need for the significant NADPH generation that is required to support the xylose reductase step in the oxidoreductase pathway. nih.gov The ability to quantify these flux splits is a direct benefit of using stable isotope tracers.
The non-oxidative PPP converts D-xylulose-5-phosphate into the glycolytic intermediates fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (G3P). nih.gov From this point, the carbon derived from xylose flows through the lower part of glycolysis to produce pyruvate. Pyruvate can then be fermented to products like ethanol (B145695) or enter the tricarboxylic acid (TCA) cycle for cellular respiration.
Isotope tracing with this compound allows for the precise determination of carbon entry into these central pathways. Analysis of the ¹³C enrichment in glycolytic and TCA cycle intermediates demonstrates the connectivity and flux distribution between these metabolic modules. nih.gov Such studies have identified potential bottlenecks in xylose fermentation; for instance, research has suggested that in some engineered yeast strains, the capacity of lower glycolysis may be insufficient to handle the high flux of carbon originating from xylose, leading to metabolic imbalances. nih.govnih.gov By quantifying the labeling patterns in TCA cycle intermediates like citrate (B86180) and malate, researchers can also assess the extent to which xylose carbon is used for energy production versus being diverted for anabolic purposes. nih.gov
The efficient conversion of xylose is critical for the economic viability of producing biofuels and biochemicals from lignocellulosic feedstocks. illinois.edunih.gov Metabolic engineering efforts aim to optimize microbial strains to channel xylose-derived carbon towards the synthesis of desired products. This compound is a key analytical tool in these efforts, enabling the quantification of carbon flux from xylose to specific bioproducts.
By measuring the ¹³C enrichment in target molecules such as ethanol, lipids, or organic acids, researchers can determine the precise yield and productivity from xylose. Furthermore, ¹³C-MFA can reveal competing pathways that divert carbon away from the desired product, identifying targets for further genetic modification. For example, flux analysis can quantify the carbon lost to CO₂ in the TCA cycle or to the formation of byproducts like glycerol, providing a detailed metabolic map to guide strain improvement. researchgate.net
¹³C-MFA studies using this compound have been essential in understanding how cells cope with this imbalance. By quantifying fluxes, researchers can see how metabolic networks rewire to balance cofactor pools. For instance, a high flux through the oxidative PPP can be observed in strains using the XR-XDH pathway, as the cell attempts to regenerate the NADPH consumed by xylose reductase. nih.gov This contrasts with strains using the cofactor-independent xylose isomerase, which exhibit low oxidative PPP flux. nih.gov These quantitative insights are vital for engineering strategies aimed at resolving redox imbalances, such as altering the cofactor specificity of the XR and XDH enzymes. ingentaconnect.com
Table 1: Comparison of Metabolic Fluxes in Engineered S. cerevisiae Utilizing Xylose
| Metabolic Pathway | Flux Distribution (% of Xylose Uptake) |
| Xylose Isomerase Pathway | |
| Oxidative Pentose Phosphate Pathway | Low |
| Non-Oxidative Pentose Phosphate Pathway | High |
| Glycolysis | Moderate |
| TCA Cycle | Low (Anaerobic) |
| Ethanol Production | High |
This table presents a generalized summary based on typical findings from ¹³C-MFA studies. Actual flux values can vary significantly depending on the specific strain, genetic modifications, and fermentation conditions.
In nature, microorganisms often encounter mixtures of sugars. Many microbes, including Escherichia coli and Saccharomyces cerevisiae, exhibit a phenomenon called carbon catabolite repression (CCR), where the presence of a preferred sugar (like glucose) prevents the utilization of secondary sugars (like xylose). nih.govresearchgate.net This sequential utilization reduces the efficiency of converting mixed-sugar feedstocks from lignocellulose.
Overcoming CCR to achieve simultaneous co-utilization of glucose and xylose is a major goal in metabolic engineering. researchgate.net Stable isotope tracing with this compound, often in parallel with uniformly labeled D-[U-¹³C6]Glucose, is a powerful technique to dissect these complex dynamics. By analyzing the distinct mass isotopomers of intracellular metabolites, researchers can simultaneously track the fate of carbon from both sugars. This allows for the quantification of the uptake rates and the relative contribution of each sugar to various metabolic pathways in engineered strains designed to bypass CCR. nih.gov Such studies provide a clear picture of how carbon from different sources is partitioned and metabolized, which is essential for validating the effectiveness of engineering strategies aimed at improving mixed-sugar fermentation.
Metabolic Engineering Strategies for Enhanced Xylose Assimilation
The efficient utilization of xylose, a major component of lignocellulosic biomass, is a primary goal in metabolic engineering for the production of biofuels and other bio-based chemicals. This compound is instrumental in evaluating and optimizing engineered pathways for xylose assimilation in various microorganisms, particularly the yeast Saccharomyces cerevisiae. nih.govnih.gov
¹³C-Metabolic Flux Analysis (¹³C-MFA) with this compound allows for the precise quantification of carbon flux distribution through central metabolic pathways. nih.gov By analyzing the ¹³C labeling patterns in proteinogenic amino acids and other metabolites, researchers can determine the relative activities of pathways such as the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle. nih.govdiva-portal.org
One of the key challenges in engineering xylose metabolism in S. cerevisiae is the redox imbalance that can arise from the heterologous expression of the xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway. ¹³C-MFA studies have revealed that under xylose-utilizing conditions, there is a high flux through the non-oxidative PPP, while the flux through the oxidative PPP is low. nih.gov This is advantageous as it bypasses the need for NADPH, which can be a limiting factor in strains relying on the XR-XDH pathway.
Furthermore, these tracer studies have shown that xylose metabolism can lead to a bottleneck in lower glycolysis, resulting in inefficient re-oxidation of NADH. nih.gov This detailed understanding of metabolic bottlenecks, made possible by this compound, guides further metabolic engineering efforts. Strategies such as altering cofactor specificities of enzymes or introducing alternative pathways can be designed and their efficacy can be quantitatively assessed through subsequent rounds of ¹³C-MFA.
Metabolic Flux Distribution in Engineered Saccharomyces cerevisiae during Xylose and Glucose Metabolism
| Metabolic Flux | Glucose Metabolism (%) | Xylose Metabolism (%) | Reference |
|---|---|---|---|
| Glycolysis | 85 | 60 | nih.gov |
| Pentose Phosphate Pathway (Oxidative) | 5 | 2 | nih.gov |
| Pentose Phosphate Pathway (Non-oxidative) | 10 | 38 | nih.gov |
| TCA Cycle | 8 | 5 | nih.gov |
Investigations in Higher Eukaryotic Systems (Non-Human Models)
Xylose Metabolism in Plant Biosynthesis and Polysaccharide Synthesis
Xylose is a fundamental component of the plant cell wall, primarily found in the hemicelluloses xylan (B1165943) and xyloglucan (B1166014). biorxiv.org The biosynthesis of these polysaccharides involves a series of glycosyltransferases that utilize UDP-xylose as a sugar donor. This compound can be employed as a tracer to investigate the synthesis and modification of these crucial structural polymers in plants.
In model plants like Arabidopsis thaliana, numerous genes encoding xylosyltransferases (e.g., XXT1, XXT2) and other enzymes involved in xyloglucan and xylan biosynthesis have been identified. biorxiv.orgmedchemexpress.com By feeding this compound to plant tissues or cell cultures, researchers can trace the incorporation of the ¹³C label into the xylose residues of cell wall polysaccharides. Subsequent hydrolysis of the cell wall and analysis of the resulting monosaccharides and oligosaccharides by mass spectrometry or NMR spectroscopy can reveal the rate of synthesis and the specific linkages formed.
This approach can be particularly valuable in studying the function of specific glycosyltransferases by comparing the incorporation of ¹³C-labeled xylose in wild-type plants versus mutant lines. A reduction or alteration in the ¹³C-labeling of specific polysaccharide fractions in a mutant would provide strong evidence for the role of the mutated gene in that particular biosynthetic pathway. While direct studies utilizing this compound for this purpose are not yet widespread, the methodology is well-established for other labeled precursors and holds significant promise for advancing our understanding of plant cell wall biosynthesis.
Carbon Flux Distribution in Animal Models for Metabolic Research
Quantifying metabolic fluxes in vivo in animal models is crucial for understanding the pathophysiology of metabolic diseases. Stable isotope tracing with compounds like this compound offers a powerful tool to probe specific metabolic pathways. While xylose is not a major dietary carbohydrate for most animals, its metabolism can provide insights into pentose metabolism and its connections to central carbon pathways.
In vivo ¹³C-flux analysis typically involves the administration of a ¹³C-labeled tracer, followed by the collection of tissue and biofluid samples to measure the isotopic enrichment in various metabolites. Although studies specifically using this compound in animal models are not extensively documented, the principles of ¹³C-MFA are readily applicable. Upon absorption, this compound can be metabolized through the pentose phosphate pathway, and its labeled carbons can be traced into downstream pathways such as glycolysis, the TCA cycle, and gluconeogenesis.
This approach could be valuable in studying conditions where pentose metabolism is altered. By tracking the fate of the ¹³C atoms from xylose, researchers could quantify the flux through interconnected pathways and identify metabolic reprogramming in response to disease or therapeutic intervention. The development of advanced analytical techniques and computational models continues to enhance the potential of in vivo ¹³C-MFA with a variety of tracers, including the potential for this compound to elucidate specific aspects of carbon metabolism in animal models.
Elucidating Microbial Metabolism in Complex Biological Environments (e.g., soil, animal gut)
This compound is a key tool in stable isotope probing (SIP) studies aimed at unraveling the metabolic activities of microbial communities in complex environments like soil and the animal gut. SIP allows for the identification of microorganisms that actively consume a specific substrate and the tracing of the substrate's carbon through microbial food webs.
In soil microbiology, ¹³C-labeled xylose has been used to identify the specific bacterial and fungal taxa that are responsible for the degradation of this important component of plant biomass. By adding this compound to soil microcosms and subsequently analyzing the ¹³C enrichment in microbial DNA, RNA, or phospholipid fatty acids (PLFAs), researchers can pinpoint the active xylose-utilizing organisms. These studies have revealed dynamic shifts in the microbial community over time, with different groups of bacteria, such as Firmicutes and Bacteroidetes, dominating at different stages of xylose decomposition. nih.gov
Similarly, in the context of the gut microbiome, this compound can be used to trace the metabolism of dietary xylans and xylo-oligosaccharides by gut bacteria. Many gut microbes possess the enzymatic machinery to break down these complex carbohydrates into xylose, which is then fermented into short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. By administering this compound and analyzing the ¹³C-labeling patterns in fecal and blood metabolites, it is possible to quantify the production of these important microbial metabolites and understand their contribution to host metabolism.
Key Microbial Phyla Involved in ¹³C-Xylose Assimilation in Soil
| Time Point | Dominant Microbial Phylum | Metabolic Role | Reference |
|---|---|---|---|
| Day 1 | Firmicutes | Primary consumers of labile xylose | nih.gov |
| Day 3 | Bacteroidetes | Continued degradation of xylose | nih.gov |
| Day 7 | Actinobacteria | Metabolism of more complex organic matter | nih.gov |
Challenges and Future Directions in D Ul 13c5 Xylose Research
Advancements in Methodological Sensitivity and Resolution for Complex Samples
The analysis of metabolites from complex biological samples presents a significant challenge due to the vast number of compounds present, often at widely varying concentrations. Enhancing the sensitivity and resolution of analytical techniques is therefore a critical area of development for D-[UL-13C5]Xylose research.
High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed in metabolomics. Recent advancements in these technologies are pushing the boundaries of what can be detected and quantified. For instance, high-resolution MS, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the precise measurement of mass isotopomer distributions in a large number of intracellular metabolites. This is crucial for accurately tracing the fate of the 13C labels from this compound as it is metabolized. Furthermore, techniques like direct infusion MS (DI-MS) offer rapid and highly repeatable analysis, though they may not separate isomeric compounds.
NMR spectroscopy, while generally less sensitive than MS, provides detailed structural information and requires minimal sample preparation. The large chemical shift range of 13C NMR is particularly advantageous for resolving complex mixtures. Hardware developments, such as cryogenically cooled probes and dynamic nuclear polarization (dDNP), have significantly enhanced the sensitivity of NMR, making it a more powerful tool for tracking 13C-labeled compounds.
The table below summarizes key advancements in analytical techniques for studying this compound in complex samples.
| Analytical Technique | Key Advancements | Impact on this compound Research |
| Mass Spectrometry (MS) | Higher resolution and sensitivity in LC-MS and GC-MS. Development of MS1/MS2-combined workflows. | Improved ability to quantify targeted metabolites, including trace compounds and structural isomers, and to correct isotopomer labeling curves. |
| Nuclear Magnetic Resonance (NMR) | Cryogenically cold probes, ultra-high field spectrometers, and dynamic nuclear polarization (dDNP). | Enhanced sensitivity and resolution, enabling more detailed structural elucidation of 13C-labeled metabolites. |
These methodological advancements are crucial for overcoming the challenges of analyzing complex biological matrices and will continue to drive new discoveries in xylose metabolism.
Development of Integrated Multi-Omics and Flux Analysis Platforms
To gain a holistic understanding of how this compound is utilized within a cell, it is essential to look beyond individual metabolites and consider the entire metabolic network. This has led to the development of integrated multi-omics and flux analysis platforms. These platforms combine data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of cellular function.
Metabolic Flux Analysis (MFA) using 13C-labeled substrates like this compound is a cornerstone of this integrated approach. 13C-MFA allows researchers to quantify the rates (fluxes) of metabolic reactions within a cell, providing a dynamic view of metabolic activity. By tracing the incorporation of 13C atoms from xylose into various downstream metabolites, scientists can map out active metabolic pathways and identify potential bottlenecks or regulatory points.
The integration of MFA data with other 'omics' datasets provides a more complete picture. For example, combining metabolomics and transcriptomics can reveal how changes in gene expression influence metabolic fluxes. Multi-omics approaches are being used to identify crucial biological elements that contribute to specific traits in organisms. Software tools and computational frameworks are being developed to facilitate the integration and analysis of these large, multi-dimensional datasets.
The following table highlights key aspects of integrated multi-omics and flux analysis platforms.
| Platform Component | Description | Relevance to this compound Research |
| 13C-Metabolic Flux Analysis (13C-MFA) | A technique that uses 13C-labeled substrates to quantify the rates of metabolic reactions. | Allows for the determination of intracellular flux distributions during xylose metabolism, revealing how carbon is processed through different pathways. |
| Multi-Omics Integration | The combination of data from genomics, transcriptomics, proteomics, and metabolomics. | Provides a systems-level understanding of how xylose utilization is regulated and how it impacts overall cellular physiology. |
| Computational Modeling | The use of software and algorithms to analyze and interpret integrated datasets. | Essential for managing the complexity of multi-omics data and for building predictive models of metabolic networks. |
The development of these integrated platforms is revolutionizing our ability to study complex biological systems and is a key future direction for this compound research.
Expanding this compound Applications to Novel Biological Systems and Metabolic Networks
While much of the research using this compound has focused on well-characterized microorganisms like Saccharomyces cerevisiae and Escherichia coli for biofuel production, there is a growing interest in expanding its application to novel biological systems and metabolic networks. This includes a wide range of organisms and research areas, from plant biology to human health.
In plant science, this compound can be used to study the synthesis and breakdown of xylan (B1165943), a major component of hemicellulose in plant cell walls. Understanding these processes is crucial for developing more efficient methods for converting lignocellulosic biomass into biofuels and other valuable chemicals. Furthermore, studying how plants metabolize xylose can provide insights into their growth, development, and response to environmental stress.
In the context of human health, this compound can be used as a tracer to investigate metabolic pathways in human cells and to study the metabolic alterations associated with diseases like cancer. Cancer cells often exhibit rewired metabolism, and understanding these changes can lead to the development of new diagnostic tools and therapeutic strategies. The exploration of tetrahydropyran (B127337) derivatives, a class of compounds to
Q & A
Q. What key physicochemical properties of D-[UL-13C5]Xylose are critical for experimental design in metabolic studies?
this compound (C₅H₁₀O₅, molecular weight 155.13 with 13C labeling) shares structural properties with unlabeled D-xylose, including stereochemistry and solubility, but its isotopic uniformity enables precise tracking in metabolic pathways. Key considerations include:
- Isotopic purity : Ensure ≥99% 13C enrichment to avoid signal interference in NMR or mass spectrometry .
- Thermal stability : Decomposition occurs at low heating rates (e.g., DSC), necessitating Fast Scanning Calorimetry (FSC) to measure accurate melting points (148–153°C) and avoid artifacts from thermal degradation .
- Solubility : Use aqueous solutions at physiological pH for in vivo studies, validated via PC-SAFT modeling to predict solubility under varying conditions .
Q. How should researchers handle and store this compound to maintain isotopic integrity in long-term studies?
- Storage : Keep in airtight containers at -20°C in a dry environment to prevent hygroscopic absorption and isotopic exchange with ambient moisture .
- Handling : Use glove boxes or controlled atmospheres during weighing to minimize exposure to humidity. Pre-label aliquots to reduce repeated opening of primary containers .
- Verification : Periodically validate isotopic purity via LC-MS or high-resolution NMR to detect potential degradation or contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermal analysis data for D-xylose derivatives obtained via different calorimetric methods?
Conventional DSC often reports lower melting points due to decomposition at slow heating rates. To reconcile
- Methodology : Use FSC at rates >1,000 K·s⁻¹ to suppress decomposition, enabling measurement of equilibrium melting properties. Cross-validate with PC-SAFT modeling to predict solubility and phase behavior .
- Kinetic analysis : Apply isoconversional kinetics to deconvolute endothermic peaks, identifying activation energies (>300 kJ·mol⁻¹) linked to decomposition rather than melting .
- Validation : Compare FSC results with high-speed synchrotron XRD to confirm lattice stability during rapid heating .
Q. What methodological considerations are essential when using this compound in metabolic flux analysis (MFA) of microbial systems?
- Tracer design : Administer 13C-labeled xylose under controlled carbon-limiting conditions to ensure uniform uptake. Monitor isotopic labeling in downstream metabolites (e.g., xylitol, xylulose) via GC-MS or 13C-NMR .
- Modeling : Integrate isotopomer distribution data with genome-scale metabolic models (GEMs) to map flux through the pentose phosphate pathway and identify bottlenecks in xylose utilization .
- Strain engineering : In studies optimizing xylose-to-biofuel conversion, use CRISPR/Cas9 to knockout competing pathways (e.g., XDH1 in Meyerozyma guilliermondii) and enhance xylitol production .
Q. How can isotopic labeling with this compound improve the accuracy of in vivo kinetic studies in complex microbiomes?
- Pulse-chase experiments : Introduce labeled xylose at log-phase growth, followed by unlabeled substrate, to trace carbon redistribution in real time .
- Multi-omics integration : Pair 13C-MFA with metatranscriptomics to correlate flux rates with gene expression in mixed microbial communities .
- Noise reduction : Use computational tools like INCA to correct for natural isotope abundance and background signal in heterogeneous samples .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on xylose metabolism efficiency in genetically engineered yeast strains?
- Controlled culturing : Standardize conditions (pH, temperature, oxygen levels) to isolate strain-specific effects. For example, M. guilliermondii XDH1 knockouts show complete metabolic blockage on xylose, unlike wild-type strains .
- Isotopic tracing : Use this compound to distinguish between endogenous and exogenous carbon sources, clarifying pathway activity .
- Reproducibility : Share raw isotopomer data and modeling parameters via platforms like MetaCyc to enable cross-study validation .
Methodological Best Practices
Q. What protocols ensure reproducible quantification of this compound in complex biological matrices?
- Extraction : Use cold methanol-water (4:1 v/v) for cell quenching, followed by SPE cleanup to remove interfering compounds .
- Detection : Employ HILIC-UPLC coupled with high-resolution MS for separation of isotopic isomers (e.g., xylose vs. ribose) .
- Calibration : Prepare matrix-matched standards spiked with known 13C-xylose concentrations to correct for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
